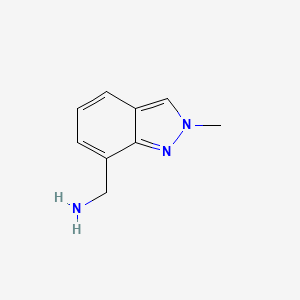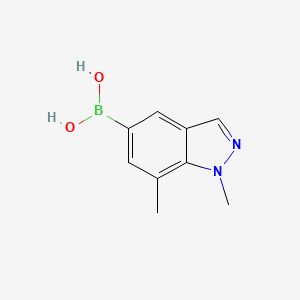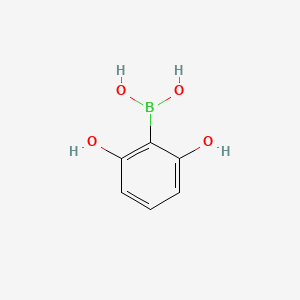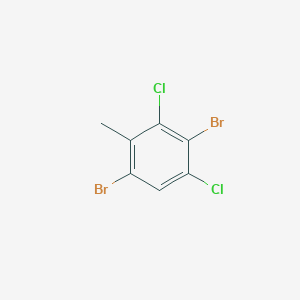
1-(5-ブロモ-2-フルオロフェニル)エタノール
概要
説明
“1-(5-Bromo-2-fluorophenyl)ethanol” is a chemical compound with the molecular formula C₈H₈BrFO . It has a molecular weight of 219.05 g/mol . The compound is used for research purposes .
Synthesis Analysis
The synthesis of “1-(5-Bromo-2-fluorophenyl)ethanol” involves heating a solution of 1-(5-bromo-2-fluoro phenyl)ethan-1-ol in 1,4-dioxane under a nitrogen atmosphere for 16 hours . The reaction involves the use of MnO2 .Molecular Structure Analysis
The InChI code for “1-(5-Bromo-2-fluorophenyl)ethanol” is 1S/C8H8BrFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 . The structure of the compound has been confirmed by various methods including 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction .Physical And Chemical Properties Analysis
“1-(5-Bromo-2-fluorophenyl)ethanol” is a liquid at room temperature . It has a boiling point of 254°C at 760 mmHg . The compound is sealed in dry and stored at room temperature .科学的研究の応用
薬理学
薬理学において、1-(5-ブロモ-2-フルオロフェニル)エタノールは、様々な薬理活性化合物の合成における前駆体として用いられています。 そのブロモおよびフルオロ置換基は、抗炎症、鎮痛、解熱などの潜在的な治療効果を持つ分子の構築のための貴重な中間体となります .
有機合成
この化合物は、有機合成における汎用性の高いビルディングブロックとして機能します。さらに官能基変換を行うことができ、多様な有機分子の生成を可能にします。 例えば、グリニャール反応におけるその使用は、合成化学において重要な複雑なアルコールおよび誘導体の形成を可能にします .
材料科学
材料科学において、1-(5-ブロモ-2-フルオロフェニル)エタノールは、ポリマーやコーティングなどの新規材料の開発に関与している可能性があり、そこでは臭素とフッ素原子の導入により、難燃性や耐薬品性などの独特の物理的特性が付与される可能性があります .
分析化学
分析化学者は、1-(5-ブロモ-2-フルオロフェニル)エタノールを、複雑な混合物中の関連化合物を定量または同定するためのクロマトグラフィー法における標準または試薬として使用する場合があります。 その独特のスペクトル特性は、機器の較正に役立ち、正確な測定を保証します .
生化学
生化学において、この化合物は、特にハロゲン化分子を含む酵素基質相互作用を研究するために使用される可能性があります。 また、ハロゲンを有機基質に組み込むハロゲナーゼ酵素のメカニズムを調査するための候補となる可能性もあります .
環境科学
1-(5-ブロモ-2-フルオロフェニル)エタノール: は、特に生分解性と持続性有機汚染物質を形成する可能性という観点から、その環境への影響について調査される可能性があります。 この分野の研究は、環境におけるハロゲン化有機化合物の理解と管理の向上につながる可能性があります .
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
It is known that brominated and fluorinated phenyl compounds often interact with various enzymes and receptors in the body .
Mode of Action
Brominated and fluorinated compounds are known to participate in various chemical reactions such as free radical reactions and nucleophilic substitutions . The bromine and fluorine atoms in 1-(5-Bromo-2-fluorophenyl)ethanol could potentially enhance the reactivity of the compound, allowing it to interact with its targets in unique ways .
Biochemical Pathways
Brominated and fluorinated compounds are known to influence various biochemical pathways due to their high reactivity .
Pharmacokinetics
Bromine and fluorine atoms are often used in drug design to improve the metabolic stability and permeability of compounds .
Result of Action
Brominated and fluorinated compounds are known to have various biological effects, depending on their specific structures and the targets they interact with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(5-Bromo-2-fluorophenyl)ethanol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets .
生化学分析
Biochemical Properties
1-(5-Bromo-2-fluorophenyl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions can lead to the modulation of enzyme activity, influencing the overall biochemical pathways within the cell .
Cellular Effects
1-(5-Bromo-2-fluorophenyl)ethanol has notable effects on various types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses to stress . Additionally, it can impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of 1-(5-Bromo-2-fluorophenyl)ethanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to the activation or inhibition of various enzymes. This, in turn, can result in changes in gene expression and cellular function . For instance, it has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Bromo-2-fluorophenyl)ethanol can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure . Long-term studies have shown that prolonged exposure to 1-(5-Bromo-2-fluorophenyl)ethanol can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(5-Bromo-2-fluorophenyl)ethanol vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular damage . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .
Metabolic Pathways
1-(5-Bromo-2-fluorophenyl)ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism. For example, it can influence the activity of enzymes such as glutathione peroxidase and NADPH oxidase, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on cellular function and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1-(5-Bromo-2-fluorophenyl)ethanol within cells and tissues are crucial for its activity. It can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments or organelles, influencing its localization and activity . For instance, it has been observed to localize to the mitochondria, where it can impact mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of 1-(5-Bromo-2-fluorophenyl)ethanol is an important factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been found to localize to the nucleus, where it can influence gene expression and cellular responses to stress . Additionally, its localization to the endoplasmic reticulum can impact protein folding and secretion .
特性
IUPAC Name |
1-(5-bromo-2-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIJUQVYIYCHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657747 | |
| Record name | 1-(5-Bromo-2-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
552331-15-4 | |
| Record name | 5-Bromo-2-fluoro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552331-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-2-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,9-Diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1386922.png)






![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386934.png)
![1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1386935.png)
![4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid](/img/structure/B1386936.png)


